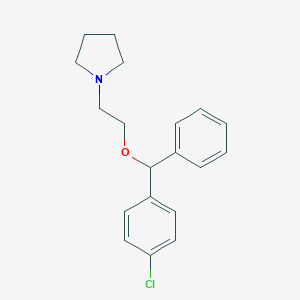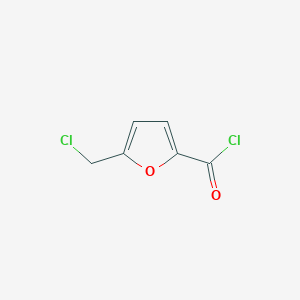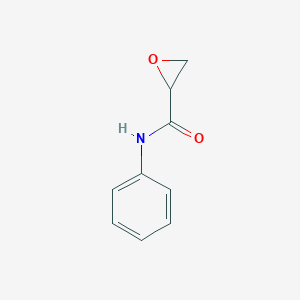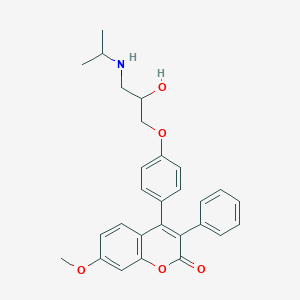
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine, also known as CPP or CPP-32, is a chemical compound that has been widely used in scientific research. CPP is a potent inhibitor of caspase-3, a key enzyme involved in apoptosis or programmed cell death. The inhibition of caspase-3 by CPP has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cell death and related processes.
Mécanisme D'action
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine acts as a potent inhibitor of caspase-3 by binding to the active site of the enzyme. This binding prevents the cleavage of caspase-3 substrates, leading to the inhibition of apoptosis. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has also been shown to have other effects on cell signaling pathways, such as the inhibition of JNK and p38 MAPK pathways.
Biochemical and Physiological Effects
In addition to its role in apoptosis, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has been shown to have various other biochemical and physiological effects. It has been shown to protect cells from oxidative stress, inhibit inflammation, and modulate calcium signaling. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has also been shown to have neuroprotective effects, protecting neurons from various insults such as ischemia and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine in lab experiments is its potent inhibition of caspase-3, which allows for the study of apoptosis and related processes. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is also relatively easy to synthesize and has a high purity, making it a reliable tool for scientific research. However, one limitation of using 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is its potential off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are many possible future directions for research involving 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine. One direction is the study of the effects of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine on different cell types and in different disease models. Another direction is the development of new 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine analogs with improved potency and specificity for caspase-3 inhibition. Additionally, the use of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine in combination with other drugs or therapies may have synergistic effects and could be explored in future studies.
Conclusion
In conclusion, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is a valuable tool for scientific research, particularly in the study of apoptosis and related processes. Its potent inhibition of caspase-3 and other effects on cell signaling pathways make it a versatile compound for investigating various diseases and physiological processes. While there are limitations to its use, the potential future directions for research involving 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine are numerous and exciting.
Méthodes De Synthèse
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine can be synthesized using a multi-step process, starting with the reaction of p-chlorobenzyl chloride with alpha-bromoethylamine hydrobromide to form the intermediate 2-(alpha-(p-chlorophenyl)benzyloxy)ethylamine. This intermediate is then reacted with pyrrolidine in the presence of a base catalyst to form 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine.
Applications De Recherche Scientifique
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has been extensively used in scientific research to study apoptosis and related processes. It has been shown to inhibit caspase-3 activity in various cell types, including neurons, cardiomyocytes, and cancer cells. This inhibition of caspase-3 has been used to investigate the role of apoptosis in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Propriétés
Numéro CAS |
102163-37-1 |
|---|---|
Formule moléculaire |
C19H22ClNO |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C19H22ClNO/c20-18-10-8-17(9-11-18)19(16-6-2-1-3-7-16)22-15-14-21-12-4-5-13-21/h1-3,6-11,19H,4-5,12-15H2 |
Clé InChI |
HPPADGKTEDXGAW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Synonymes |
1-[2-[(4-chlorophenyl)-phenyl-methoxy]ethyl]pyrrolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)


![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)



![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)


